Bisphenol A-13C12

概要

説明

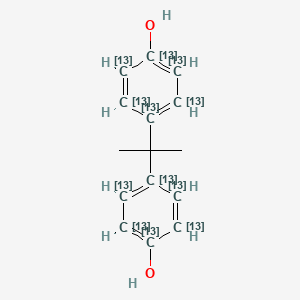

Bisphenol A-13C12, also known as 2,2-Bis(4-hydroxyphenyl-13C6)propane, is an isotopically labeled compound where the carbon atoms are enriched with the carbon-13 isotope. This compound is a derivative of Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins. The isotopic labeling with carbon-13 makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and environmental tracking.

科学的研究の応用

Bisphenol A-13C12 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some key applications include:

Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

Biology: Employed in metabolic studies to trace the pathways and fate of bisphenol A in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of bisphenol A in the human body.

Industry: Applied in environmental studies to track the movement and degradation of bisphenol A in ecosystems.

作用機序

Target of Action

Bisphenol A-13C12, commonly known as Bisphenol A, primarily targets the endocrine system . It is classified as an endocrine-disrupting chemical (EDC) due to its ability to mimic endocrine hormones . It acts as an agonist on estrogen receptors and an antagonist on androgen receptors .

Mode of Action

this compound interacts with its targets by binding to estrogen receptors, thereby mimicking the effects of the body’s own hormones . This can lead to unintended and potentially far-reaching effects on individuals in physical contact with the chemical .

Biochemical Pathways

this compound affects several biochemical pathways. It has been associated with synaptic signaling, cognition, learning or memory, behavior, and the development of the nervous system and brain . It also influences neuroactive ligand-receptor interaction, dopaminergic, glutamatergic and serotonergic synapses, monoamine transport, and the synaptic vesicle pathway .

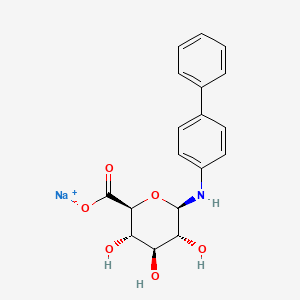

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). It is metabolized by glucuronidation mediated by phase II enzymes such as UDP-glucuronosyltransferase . Biliary excretion and enterohepatic recirculation of this compound conjugates account for the slowed systemic clearance of the compound in rats . In monkeys, renal reabsorption is proposed as a mechanism influencing systemic clearance of this compound conjugates .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and potentially harmful. It has been linked to reproductive disorders, developmental issues, and cancers . In animals, adverse effects have been reported even at low doses . In humans, more than 100 epidemiological studies suggest associations between this compound and disease/dysfunction .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Bisphenol A-13C12, like its parent compound BPA, can interact with various biomolecules. It is known to bind to nuclear receptors, affecting their normal function

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It has been associated with the induction of insulin resistance and disruption of pancreatic beta cell function . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is thought to be similar to that of BPA. It can bind to nuclear receptors and interfere with their normal function . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. High doses of BPA have been associated with toxic or adverse effects .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as BPA. BPA has been shown to affect endocrine function in animals . It may interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues in a similar manner to BPA. It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation within cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A-13C12 involves the condensation reaction of phenol-13C6 with acetone in the presence of an acid catalyst such as hydrogen chloride. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product. The reaction mixture is then neutralized with a base like calcium hydroxide and purified through distillation under reduced pressure to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic enrichment and chemical purity. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .

化学反応の分析

Types of Reactions: Bisphenol A-13C12 undergoes various chemical reactions, including:

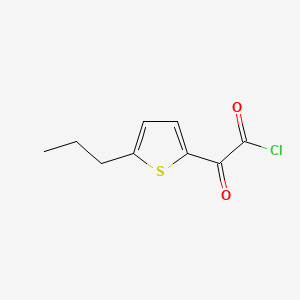

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form corresponding alcohols.

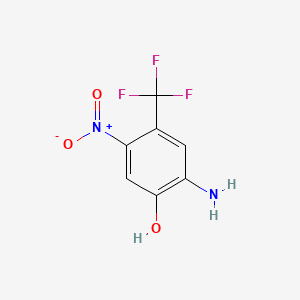

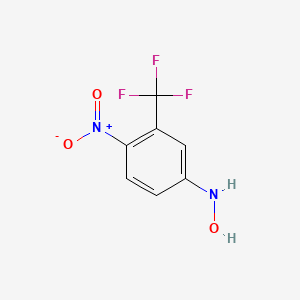

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.

Major Products:

Oxidation: Formation of bisphenol A quinone.

Reduction: Formation of bisphenol A alcohol.

Substitution: Formation of halogenated or nitrated bisphenol A derivatives.

類似化合物との比較

Bisphenol A: The non-labeled version of Bisphenol A-13C12.

Bisphenol S: A similar compound used as an alternative to bisphenol A in some applications.

Bisphenol F: Another analog with similar chemical properties.

Uniqueness: The primary uniqueness of this compound lies in its isotopic labeling with carbon-13. This labeling allows for detailed studies of metabolic pathways, environmental fate, and chemical reactions that are not possible with non-labeled compounds. The isotopic enrichment provides a powerful tool for researchers to gain insights into the behavior and impact of bisphenol A in various systems .

特性

IUPAC Name |

4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-ZGFLEIAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675703 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263261-65-0 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 263261-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。